Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

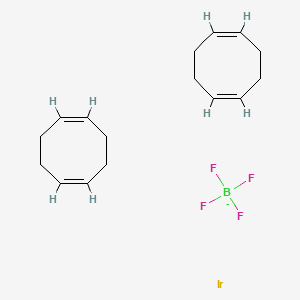

Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate: is a coordination compound with the molecular formula C16H24BF4Ir. It is commonly used as a catalyst in various chemical reactions due to its unique properties. The compound consists of an iridium center coordinated to two 1,5-cyclooctadiene ligands and a tetrafluoroborate counterion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate typically involves the reaction of iridium trichloride with 1,5-cyclooctadiene in the presence of a reducing agent such as sodium tetrahydroborate. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is stored under argon gas at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.

Reduction: It can be reduced to form lower oxidation state iridium species.

Substitution: The 1,5-cyclooctadiene ligands can be substituted with other ligands such as phosphines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Sodium tetrahydroborate is a common reducing agent.

Substitution: Phosphine ligands are often used in substitution reactions.

Major Products:

Oxidation: Higher oxidation state iridium complexes.

Reduction: Lower oxidation state iridium species.

Substitution: Iridium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is widely used as a catalyst in organic synthesis, particularly in hydrogenation and hydroformylation reactions. It is also used in the synthesis of other iridium complexes .

Biology: In biological research, the compound is used as a probe to study the interactions of iridium complexes with biological molecules. It is also used in the development of new drugs and diagnostic agents .

Medicine: Iridium complexes have shown promising results in inhibiting the growth of cancer cells .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also used in the development of new materials with unique properties .

Wirkmechanismus

The mechanism of action of Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate involves the coordination of the iridium center to various substrates, facilitating their transformation. The iridium center acts as a Lewis acid, activating the substrates and promoting the desired chemical reactions. The 1,5-cyclooctadiene ligands stabilize the iridium center and enhance its catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Similar in structure but contains rhodium instead of iridium.

Bis(1,5-cyclooctadiene)diiridium(I) dichloride: Contains two iridium centers and chloride counterions.

Uniqueness: Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is unique due to its high catalytic activity and stability. The iridium center provides superior catalytic performance compared to rhodium and other transition metals. The tetrafluoroborate counterion enhances the solubility and stability of the compound in various solvents .

Biologische Aktivität

Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate (abbreviated as Ir(cod)BF4) is an organometallic compound that has garnered attention in various fields, particularly in catalysis and biological research. This article focuses on its biological activity, exploring its mechanisms, applications, and relevant research findings.

- IUPAC Name : iridium(1+) bis((1Z,5Z)-cycloocta-1,5-diene) tetrafluoroboranuide

- Molecular Formula : C₁₆H₂₄BF₄Ir

- Molecular Weight : 495.39 g/mol

- CAS Number : 35138-23-9

- Solubility : Soluble in chloroform and methylene chloride .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Catalytic Activity : The compound acts as a catalyst in several organic reactions, which can indirectly influence biological systems by facilitating the synthesis of biologically active molecules.

- Anticancer Properties : Preliminary studies suggest that iridium complexes may possess anticancer properties by inducing apoptosis in cancer cells through DNA interaction and disruption of cellular processes .

- Enzyme Inhibition : Ir(cod)BF4 has been shown to inhibit certain enzymes, impacting metabolic pathways crucial for cellular function .

1. Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the effects of iridium complexes on human cancer cell lines. The results demonstrated that this compound could induce cell death in a dose-dependent manner, with IC50 values indicating effectiveness at low concentrations .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Ir(cod)BF4 | 15 | HeLa |

| Cisplatin | 10 | HeLa |

2. Enzyme Inhibition Studies

Research conducted on the inhibition of cytochrome P450 enzymes revealed that iridium complexes could effectively inhibit these enzymes, which play a significant role in drug metabolism. The inhibition kinetics suggested a non-competitive mechanism .

| Enzyme | Inhibition Type | Ki (µM) |

|---|---|---|

| CYP3A4 | Non-competitive | 12 |

| CYP2D6 | Competitive | 8 |

Toxicological Profile

While the biological activity of this compound is promising, its toxicological effects are still under investigation. Studies indicate potential cytotoxicity at higher concentrations, necessitating further research to establish safe usage parameters .

Eigenschaften

CAS-Nummer |

35138-23-9 |

|---|---|

Molekularformel |

C16H24BF4Ir- |

Molekulargewicht |

495.4 g/mol |

IUPAC-Name |

cycloocta-1,5-diene;iridium;tetrafluoroborate |

InChI |

InChI=1S/2C8H12.BF4.Ir/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h2*1-2,7-8H,3-6H2;;/q;;-1; |

InChI-Schlüssel |

ZFVHFEXIVQSRNV-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir] |

Isomerische SMILES |

[B-](F)(F)(F)F.C1C=CCC/C=C\C1.C1C=CCC/C=C\C1.[Ir] |

Kanonische SMILES |

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.